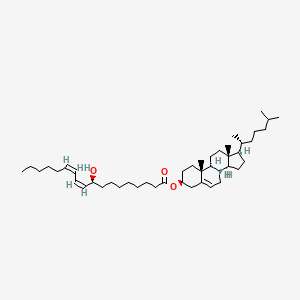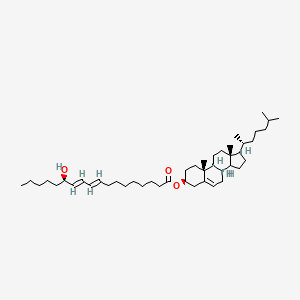
JWH 019 N-(6-hydroxyhexyl) metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 019 N-(6-hydroxyhexyl) is a synthetic cannabinoid, or a chemical compound that acts on the cannabinoid receptors in the body. It is a derivative of the synthetic cannabinoid JWH-018, which was first synthesized by John W. Huffman in 1995. JWH-019 is one of the most widely studied synthetic cannabinoids and has been used in a variety of scientific and medical research applications.
Scientific Research Applications
Forensic Chemistry & Toxicology
JWH 019 N-(6-hydroxyhexyl) metabolite: is an important compound in the field of forensic chemistry and toxicology. It is an expected metabolite of JWH 019, detectable in both serum and urine . This makes it a valuable marker for the presence of JWH 019, a synthetic cannabinoid. Its detection is crucial in legal and clinical settings to identify the use or exposure to synthetic cannabinoids.
Cannabinoid Receptor Research
The metabolite plays a significant role in cannabinoid receptor research. JWH 019, the parent compound, has affinities for both CB1 and CB2 receptors . Studying its metabolites, including the N-(6-hydroxyhexyl) variant, helps in understanding the pharmacokinetics and dynamics of synthetic cannabinoids and their effects on the human body.
Development of Analytical Methods
This metabolite is used in developing analytical methods for detecting synthetic cannabinoids in biological samples. It serves as a reference standard for mass spectrometry and other analytical techniques, aiding in the accurate identification and quantification of these substances .
Drug Abuse Research
In drug abuse research, JWH 019 N-(6-hydroxyhexyl) metabolite is essential for studying the metabolism and excretion patterns of synthetic cannabinoids. Understanding these patterns is vital for developing strategies to combat abuse and for designing therapeutic interventions .
Pharmacological Studies
Although the biological activities of this metabolite have not been evaluated, it is presumed to have pharmacological relevance due to its structural similarity to active cannabinoids. Research in this area could lead to new insights into the effects of synthetic cannabinoids on health .
Chemical Safety and Regulation
The metabolite is also relevant in the context of chemical safety and regulation. Its identification in products and biological samples can inform regulatory decisions and help in the enforcement of laws related to synthetic cannabinoids .
Biomarker Discovery
As a major urinary metabolite of JWH 019, it is a potential biomarker for exposure to synthetic cannabinoids. Biomarkers are critical in clinical diagnostics and in monitoring environmental and occupational exposures .
Synthetic Cannabinoid Abuse Monitoring
The metabolite is instrumental in monitoring synthetic cannabinoid abuse. It can be used in population studies to assess the prevalence of synthetic cannabinoid use and to track trends over time .
Mechanism of Action
Target of Action
The primary targets of the JWH 019 N-(6-hydroxyhexyl) metabolite are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
The JWH 019 N-(6-hydroxyhexyl) metabolite interacts with its targets, the CB1 and CB2 receptors, as an agonist . This means it binds to these receptors and activates them, leading to a series of changes in the cells .
Biochemical Pathways
It is known that activation of the cb1 and cb2 receptors can influence various signaling pathways within the cell
Pharmacokinetics
The JWH 019 N-(6-hydroxyhexyl) metabolite is expected to be rapidly metabolized by the liver, with certain metabolites identifiable in the urine
Result of Action
As an agonist of the CB1 and CB2 receptors, it is expected to induce effects similar to other cannabinoids, potentially influencing pain sensation, mood, and memory .
properties
IUPAC Name |
[1-(6-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-17-8-2-1-7-16-26-18-23(21-13-5-6-15-24(21)26)25(28)22-14-9-11-19-10-3-4-12-20(19)22/h3-6,9-15,18,27H,1-2,7-8,16-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZVDUWOZUDJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017818 |
Source


|
| Record name | JWH-019 N-(6-hydroxyhexyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 019 N-(6-hydroxyhexyl) metabolite | |
CAS RN |
1435934-29-4 |
Source


|
| Record name | JWH-019 N-(6-hydroxyhexyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)



